2-(2-methylphenyl)propanoic Acid

Chiral Chromatography Enantioseparation Cyclodextrin Inclusion

2-(2-Methylphenyl)propanoic acid (CAS 62835-95-4) is an arylpropionic acid characterized by an ortho-methyl substitution on the phenyl ring. It is a chiral carboxylic acid that exists as a racemic mixture at room temperature, with the fundamental molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 62835-95-4
Cat. No. B3385367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenyl)propanoic Acid
CAS62835-95-4
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C)C(=O)O
InChIInChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)
InChIKeyMQHULLOCAJMXJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methylphenyl)propanoic Acid (CAS 62835-95-4) Procurement Guide: Chemical Identity and Baseline Specifications


2-(2-Methylphenyl)propanoic acid (CAS 62835-95-4) is an arylpropionic acid characterized by an ortho-methyl substitution on the phenyl ring . It is a chiral carboxylic acid that exists as a racemic mixture at room temperature, with the fundamental molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol [1]. This compound serves as a versatile small-molecule scaffold in medicinal chemistry and is structurally distinct from its dimethylated analog, 2-methyl-2-(2-methylphenyl)propanoic acid (CAS 29205-99-0), and its positional isomers, 2-(3-methylphenyl)propanoic acid and 2-(4-methylphenyl)propanoic acid [2].

2-(2-Methylphenyl)propanoic Acid (CAS 62835-95-4) Procurement: Why Generic Substitution with Other Arylpropionic Acids Is Not Recommended


The ortho-methyl substitution pattern in 2-(2-methylphenyl)propanoic acid creates a steric environment that fundamentally alters its physical and chemical behavior compared to its meta- and para-substituted isomers, as well as to more common analogs like ibuprofen [1]. This steric hindrance is not a minor structural nuance; it directly impacts key processes such as chiral recognition, inclusion complex formation, and chromatographic separation . Consequently, substituting this compound with a different positional isomer or a less sterically hindered analog in a research or manufacturing protocol will not yield equivalent results, potentially leading to failed syntheses, incorrect analytical data, or erroneous biological activity profiles [1].

2-(2-Methylphenyl)propanoic Acid (CAS 62835-95-4) Procurement: Quantitative Evidence of Differentiation from Comparators


Chiral Recognition: Quantitative Failure of Enantioseparation vs. Meta- and Para-Isomers

In a direct comparative study, the ortho-substituted 2-(2-methylphenyl)propanoic acid failed to undergo any enantiomeric separation via countercurrent chromatography using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector, whereas the meta- and para-substituted isomers were successfully separated [1]. This failure is quantitatively linked to a significantly lower inclusion complex formation constant (Kf) with the cyclodextrin [1].

Chiral Chromatography Enantioseparation Cyclodextrin Inclusion Analytical Method Development

Chromatographic Enantioseparation Outcome: Ortho- vs. Meta- and Para-Substituted Analogs

Under identical experimental conditions of countercurrent chromatography, the ortho-isomer (2-(2-methylphenyl)propanoic acid) showed no observable enantioseparation, in contrast to the meta- and para-isomers which were successfully resolved [1]. The study reported a peak resolution (Rs) of 1.4 for the meta-isomer and 2.2 for the para-isomer by HPLC, while the ortho-isomer could not be resolved at all [1].

Preparative Chromatography Isomeric Purity CCC Analytical Method Validation

Structural Differentiation from the Common NSAID Ibuprofen

2-(2-Methylphenyl)propanoic acid is a mono-methylated arylpropionic acid with a chiral center at the alpha-carbon [1]. In contrast, the widely used NSAID ibuprofen is a dimethylated analog, specifically 2-[4-(2-methylpropyl)phenyl]propanoic acid, which features a para-substituted isobutyl group on the phenyl ring [2]. This is a fundamental difference in both substitution pattern and molecular bulk that leads to distinct chemical and biological properties.

Medicinal Chemistry SAR Chemical Synthesis Pharmacology

2-(2-Methylphenyl)propanoic Acid (CAS 62835-95-4) Procurement: Key Application Scenarios Based on Quantitative Differentiation


Analytical Reference Standard for Ortho-Substituted Arylpropionic Acid Method Development

Given its documented failure to undergo enantioseparation by standard cyclodextrin-based countercurrent chromatography, this compound serves as an essential reference standard for developing and validating analytical methods aimed at resolving ortho-substituted arylpropionic acid isomers [1]. Its unique behavior, quantified by a 32-56% lower inclusion constant with HP-β-CD compared to its isomers, provides a benchmark for testing new chiral selectors and chromatographic conditions designed to overcome steric hindrance limitations [1].

Scaffold for Structure-Activity Relationship (SAR) Studies of Ortho-Methyl Substitution Effects

This compound is a critical building block for medicinal chemists exploring the influence of ortho-methyl substitution on biological activity . As a scaffold distinct from the para-substituted ibuprofen, it enables the synthesis of novel libraries to investigate how the position of a simple methyl group affects target binding, metabolic stability, or other pharmacological parameters. Its use is justified when a direct comparison to meta- or para-substituted analogs is required to deconvolute the steric and electronic effects of the ortho-substitution [1].

Research into Chiral Derivatization Agents and Novel Chromatographic Media

The inability to resolve the enantiomers of 2-(2-methylphenyl)propanoic acid using conventional methods makes it a valuable probe molecule for the development of next-generation chiral stationary phases and derivatization agents [1]. Its inclusion in a test set of analytes provides a challenging, sterically hindered case that can demonstrate the superior resolving power of new materials or methodologies compared to existing technologies [1].

Synthetic Intermediate for Ortho-Substituted Arylpropanoic Derivatives

As a chiral carboxylic acid, this compound is a versatile starting material for the synthesis of a wide range of derivatives, including amides, esters, and alcohols . Its specific ortho-methyl substitution pattern is crucial for producing final compounds with defined stereochemical and steric properties, making it an essential reagent for projects where this specific substitution pattern is a key structural requirement .

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